molecular formula C8H9BrN2O B1381293 3-amino-2-bromo-N-methylbenzamide CAS No. 1566963-26-5

3-amino-2-bromo-N-methylbenzamide

Cat. No. B1381293
M. Wt: 229.07 g/mol
InChI Key: QBKAULDQRANFKP-UHFFFAOYSA-N
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Description

3-amino-2-bromo-N-methylbenzamide is a chemical compound with the CAS Number: 1566963-26-5 . It has a molecular weight of 229.08 and is usually in the form of a powder .


Molecular Structure Analysis

The molecular structure of 3-amino-2-bromo-N-methylbenzamide consists of a benzamide core with a bromine atom at the 2nd position and a methyl group at the nitrogen atom . The IUPAC name of the compound is C8H8BrNO .


Physical And Chemical Properties Analysis

3-amino-2-bromo-N-methylbenzamide is a powder at room temperature . The compound has a molecular weight of 229.08 .

Scientific Research Applications

Synthesis of Chlorantraniliprole

Thermal Stability Research

Yunbo Cong and Chunsheng Cheng (2021) conducted a study on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) using dynamic DSC curves to obtain thermodynamic data like activation energy and initial decomposition temperature. This research is crucial for understanding the stability and safety aspects of chemicals under thermal stress, highlighting the significance of such derivatives in material science (Yunbo Cong & Chunsheng Cheng, 2021).

Copper-Catalyzed Amination

The compound's relevance extends to its participation in copper-catalyzed direct amination processes. Haibo Zhao et al. (2010) developed a methodology for the amination of ortho-functionalized haloarenes, including derivatives similar to 3-amino-2-bromo-N-methylbenzamide, using sodium azide as the amino source. This process underlines the compound's applicability in organic synthesis, offering a pathway to synthesize ortho-functionalized aromatic amines efficiently (Haibo Zhao, H. Fu, & R. Qiao, 2010).

PARP Inhibition for Cancer Therapy

Moreover, derivatives of 3-amino-2-bromo-N-methylbenzamide have been explored for their potential in cancer therapy, specifically as poly(ADP-ribose) polymerase (PARP) inhibitors. M. Pavlovic et al. (2020) synthesized ruthenium(II)-arene complexes bearing benzamide derivatives, including those related to 3-amino-2-bromo-N-methylbenzamide, showing significant antiproliferative activity in breast cancer cells. This research highlights the compound's potential role in the development of novel cancer therapeutics through inhibition of PARP enzyme activity (M. Pavlovic et al., 2020).

Safety And Hazards

The safety information available indicates that 3-amino-2-bromo-N-methylbenzamide has several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-amino-2-bromo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKAULDQRANFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-bromo-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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